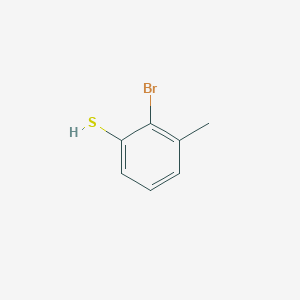

2-Bromo-3-methylthiophenol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-Bromo-3-methylthiophene is used as a pharmaceutical intermediate. It is used to prepare pyrazolo [3,4-d]pyrimidine derivatives as inhibitors of human enterovirus, coxsackievirus, echovirus, influenza virus, herpes simplex virus and rhinovirus. It is also used in the synthesis of oral α7 nicotinic receptor agonists .

Synthesis Analysis

The synthesis of 2-Bromo-3-methylthiophene can be achieved from N-Bromosuccinimide and 3-Methylthiophene . Autopolymerization of 2-bromo-3-methoxythiophene has been studied, where the products and reaction mechanism of the polymerization reaction were analyzed .Molecular Structure Analysis

The molecular formula of 2-Bromo-3-methylthiophene is C5H5BrS. It has an average mass of 177.062 Da and a monoisotopic mass of 175.929520 Da .Chemical Reactions Analysis

The autopolymerization reaction is one of the synthesis methods of polythiophenes using halogenated thiophene derivatives . The reaction mechanism of the polymerization reaction of 2-bromo-3-methoxythiophene was analyzed by investigating the gas, liquid, and solid states .Physical And Chemical Properties Analysis

2-Bromo-3-methylthiophene has a boiling point of 173-176 °C (lit.), a density of 1.572 g/mL at 25 °C (lit.), and a refractive index of n 20/D 1.572 (lit.). It is insoluble in water .Applications De Recherche Scientifique

Thermoelectric Materials

Poly(3,4-ethylenedioxythiophene) (PEDOT)-based thermoelectric materials show promise due to their low weight, size, flexibility, and satisfactory thermoelectric performance, making them suitable for military and niche applications. Advances in PEDOT suggest a potential for developing novel organic thermoelectric materials with improved properties (R. Yue & Jingkun Xu, 2012).

Environmental Impact of Organochlorine Compounds

The environmental impact of chlorophenols, a class of organochlorine compounds, highlights the moderate toxic effects to mammalian and aquatic life, with potential for bioaccumulation being low. This study underscores the significance of understanding the environmental behavior of halogenated compounds, which could extend to brominated analogs like 2-Bromo-3-methylthiophenol (K. Krijgsheld & A. D. Gen, 1986).

Electrochemical Surface Finishing and Energy Storage

Research on Lewis acidic haloaluminate room-temperature ionic liquids (RTILs) for electroplating and energy storage indicates the evolving applications of halogenated compounds in advanced technological areas. The versatility of these materials could point toward novel applications for compounds like 2-Bromo-3-methylthiophenol in similar contexts (T. Tsuda, G. Stafford, & C. Hussey, 2017).

Novel Brominated Flame Retardants

The shift towards novel brominated flame retardants (NBFRs) due to environmental and health concerns associated with traditional BFRs highlights the ongoing search for safer alternatives. This review emphasizes the importance of understanding the occurrence, toxicity, and environmental fate of NBFRs, which could be relevant for evaluating new compounds like 2-Bromo-3-methylthiophenol (E. A. Zuiderveen, J. Slootweg, & J. de Boer, 2020).

Safety And Hazards

Propriétés

IUPAC Name |

2-bromo-3-methylbenzenethiol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7BrS/c1-5-3-2-4-6(9)7(5)8/h2-4,9H,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MLZXIPKHWMGBMD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)S)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7BrS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.10 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Bromo-3-methylthiophenol | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-Methylphenyl 2-[(phenylsulfonyl)anilino]acetate](/img/structure/B2478966.png)

![N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-5-methyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2478967.png)

![N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)pivalamide](/img/structure/B2478968.png)

![N-(8H-indeno[1,2-d]thiazol-2-yl)-2,5-dimethoxybenzamide](/img/structure/B2478973.png)

![[(3-Chloro-4-methoxyphenyl)carbamoyl]methyl 2-(4-ethoxyphenyl)acetate](/img/structure/B2478976.png)

![2-[(2,4-Dichlorobenzyl)sulfinyl]acetohydrazide](/img/structure/B2478978.png)

![N-(2,4-difluorophenyl)-1,3-dimethyl-5-[3-(trifluoromethyl)phenoxy]-1H-pyrazole-4-carboxamide](/img/structure/B2478987.png)